5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a morpholinocarbonyl phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsThe morpholinocarbonyl phenyl group is then introduced via nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties
Scientific Research Applications
5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazole-pyrimidine structure but different substituents.
Triazolo[1,5-a]pyrimidine indole derivatives: These compounds also exhibit anticancer activity but have an indole group instead of a morpholinocarbonyl phenyl group.
1,2,4-Triazolo[1,5-a]pyrimidines: A broader class of compounds with diverse biological activities, including antiviral and anticancer properties. The uniqueness of 5-METHYL-N~7~-[4-(MORPHOLINOCARBONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development
Properties
Molecular Formula |
C18H18N6O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H18N6O3/c1-12-10-15(24-18(21-12)19-11-20-24)16(25)22-14-4-2-13(3-5-14)17(26)23-6-8-27-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
InChI Key |
PUTGGVVNALHFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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